(3-(Difluoromethyl)phenyl)methanamine hydrochloride
CAS No.: 1256353-07-7
Cat. No.: VC2861424
Molecular Formula: C8H10ClF2N
Molecular Weight: 193.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256353-07-7 |
---|---|
Molecular Formula | C8H10ClF2N |
Molecular Weight | 193.62 g/mol |
IUPAC Name | [3-(difluoromethyl)phenyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9F2N.ClH/c9-8(10)7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H |
Standard InChI Key | UJLCUNLIQPWOCA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)F)CN.Cl |
Canonical SMILES | C1=CC(=CC(=C1)C(F)F)CN.Cl |
Introduction
Chemical Properties and Structure
Basic Identification
(3-(Difluoromethyl)phenyl)methanamine hydrochloride is identified through several standardized chemical identifiers. The compound is registered with CAS number 1256353-07-7 and possesses the molecular formula C8H10ClF2N . It is officially designated by the IUPAC name [3-(difluoromethyl)phenyl]methanamine;hydrochloride, indicating its structure as a hydrochloride salt of the corresponding amine .
Molecular Characteristics
The compound has a precise molecular weight of 193.6215064 g/mol according to comprehensive chemical databases . This small-molecule organic compound contains a benzene ring substituted with both a difluoromethyl group at the meta position and an aminomethyl group, with the amine protonated and paired with a chloride counterion in the salt form .
Structural Identifiers and Representations
Multiple chemical notation systems are used to represent this compound in research and database contexts:
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C8H9F2N.ClH/c9-8(10)7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H |
InChIKey | UJLCUNLIQPWOCA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)F)CN.Cl |
PubChem CID | 71306165 |
MDL Number | MFCD19689540 |
Physical Properties
Solubility and Solution Preparation
For research applications, (3-(Difluoromethyl)phenyl)methanamine hydrochloride can be prepared in various concentrations. A standardized preparation guideline is shown in the following table:
Solution Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 5.1648 mL | 25.8238 mL | 51.6476 mL |
5 mM | 1.033 mL | 5.1648 mL | 10.3295 mL |
10 mM | 0.5165 mL | 2.5824 mL | 5.1648 mL |
This solubility table provides researchers with precise volume calculations for preparing stock solutions of different concentrations, facilitating accurate experimental setups .
Hazard Code | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
These hazard statements indicate that the compound requires careful handling to prevent adverse health effects .
Precautionary Statement Codes | General Categories |
---|---|
P261, P271 | Avoid breathing dust/fumes and use only outdoors or in well-ventilated areas |
P264, P270 | Wash thoroughly after handling and do not eat, drink, or smoke when using |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P301+P312, P330 | If swallowed: Call poison center/doctor if feeling unwell and rinse mouth |
P302+P352, P332+P313, P362 | If on skin: Wash with plenty of water, if irritation occurs get medical advice, take off contaminated clothing |
P304+P340, P312 | If inhaled: Remove person to fresh air and keep comfortable for breathing, call doctor if feeling unwell |
P305+P351+P338, P337+P313 | If in eyes: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing, get medical attention if irritation persists |
P403+P233, P405, P501 | Store in well-ventilated place, keep container tightly closed, store locked up, dispose of contents/container according to regulations |
These precautionary statements provide comprehensive guidance for safe handling, storage, and emergency response when working with this compound .
Research Applications
Chemical Building Block Applications
The compound is classified as an organic building block, indicating its utility in synthetic chemistry applications . As a functionalized benzylamine derivative, it likely serves as an intermediate in the synthesis of more complex molecular structures with potential pharmaceutical or materials science applications.
Patent Literature
The compound appears in patent literature related to novel bicyclopentane derivatives (WO2023158584A1), suggesting potential applications in medicinal chemistry and drug development contexts . This patent connection indicates ongoing interest in utilizing this compound or related structures for developing new chemical entities with potential biological activity.
Related Compounds
Structural Analogs
The chemical fingerprint of (3-(Difluoromethyl)phenyl)methanamine hydrochloride relates it to other fluorinated benzylamine derivatives. A structurally related compound is [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride (CAS: 1311317-05-1), which features a different substitution pattern with difluoromethoxy and methoxy groups .
Comparative Properties
The related [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride has a higher molecular weight of 239.65 g/mol compared to the 193.62 g/mol of (3-(Difluoromethyl)phenyl)methanamine hydrochloride, reflecting its additional methoxy substitution . This structural relationship demonstrates how systematic modifications to the core structure can produce a family of related compounds with potentially diverse properties and applications.
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